molecular formula C11H15O5P B3255471 5-Diethoxyphosphoryl-1,3-benzodioxole CAS No. 255042-45-6

5-Diethoxyphosphoryl-1,3-benzodioxole

Cat. No.: B3255471
CAS No.: 255042-45-6
M. Wt: 258.21 g/mol
InChI Key: QTPWADXNIJKXIL-UHFFFAOYSA-N
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Description

5-Diethoxyphosphoryl-1,3-benzodioxole is a chemical compound with the molecular formula C11H15O5P and a molecular weight of 258.21 g/mol It is known for its unique structure, which includes a benzodioxole ring substituted with a diethoxyphosphoryl group

Preparation Methods

The synthesis of 5-Diethoxyphosphoryl-1,3-benzodioxole typically involves the reaction of 3,4-dihydroxybenzaldehyde with diethyl phosphite in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzaldehyde are replaced by the diethoxyphosphoryl group. The reaction conditions often include the use of dimethylformamide as a solvent and heating the mixture to facilitate the reaction .

Chemical Reactions Analysis

5-Diethoxyphosphoryl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the diethoxyphosphoryl group to a phosphine oxide.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Diethoxyphosphoryl-1,3-benzodioxole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s unique structure allows it to interact with biological targets in ways that can inhibit the growth of cancer cells or bacteria.

    Materials Science:

    Biological Studies: Its derivatives are studied for their effects on biological systems, including their potential to act as enzyme inhibitors or receptor agonists.

Mechanism of Action

The mechanism of action of 5-Diethoxyphosphoryl-1,3-benzodioxole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors critical for the survival of cancer cells or bacteria . The benzodioxole ring structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar compounds to 5-Diethoxyphosphoryl-1,3-benzodioxole include other benzodioxole derivatives such as:

    1,3-Benzodioxole: The parent compound, which lacks the diethoxyphosphoryl group.

    5-Diethoxyphosphoryl-2,3-dihydro-1,3-benzodioxole: A derivative with a similar structure but different substitution pattern.

    Diethyl benzylphosphonates: Compounds with a similar phosphonate group but different aromatic ring structures.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-diethoxyphosphoryl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-3-15-17(12,16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPWADXNIJKXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC2=C(C=C1)OCO2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-(trimethylsilyl)benzo[d][1,3]dioxol-5-yl trifluoromethanesulfonate (25 mg, 0.073 mmol), Cesium Fluoride (61 mg, 0.402 mmol), Triethtyl phosphite (48 mg, 0.292 mmol), Acetonitrile (1 ml): Reaction Time: 16 h; Rf: 0.3 (2:3 EtOAc:Pet Ether); Thick oil; 16.0 mg, 85%; 1H NMR (500 MHz, CDCl3, TMS) δ 7.38 (dd, J=7.9, 14.0 Hz, 1H), 7.20 (d, J=12.8 Hz, 1H), 6.88 (dd, J=3.4, 7.6 Hz, 1H), 6.03 (s, 2H), 4.17-4.01 (m, 4H), 1.32 (t, J=7.0 Hz, 6H); 13C NMR (100 MHz, CDCl3, TMS) δ 151.2 (d, J=2.9 Hz), 147.8 (d, J=22.9 Hz), 127.4 (d, J=11.4 Hz), 121.3 (d, J=193.6 Hz), 111.2 (d, J=12.4 Hz), 108.6 (d, J=18.1 Hz), 101.5, 62.0 (d, J=5.7 Hz), 16.3 (d, J=6.7 Hz); 31P NMR (162 MHz, CDCl3) δ 19.0; Mass (M+Na)+ 281; Known Compound, Lit. G. Yang, C. Shen, L. Zhang, W. Zhang. Tetrahedron Lett. 2011, 52, 5032.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pet Ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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